molecular formula C16H19N3O3S B2661667 N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034514-74-2

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2661667
CAS RN: 2034514-74-2
M. Wt: 333.41
InChI Key: YGKUSUPCHJMAEA-UHFFFAOYSA-N
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Description

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

Catalytic Systems and Coupling Reactions

The compound's related structural motifs have been explored in catalytic systems and coupling reactions. For instance, copper-catalyzed coupling reactions of (hetero)aryl chlorides with amides have been facilitated by compounds similar to N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide, highlighting the potential use of such compounds in pharmaceutical synthesis and material science. The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst in the Goldberg amidation process exemplifies the relevance of these structural motifs in enhancing reaction efficiency and expanding the range of functionalized (hetero)aryl chlorides that can be utilized (De, Yin, & Ma, 2017).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is another significant area where these structures find application. For example, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been used to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, demonstrating the utility of furan and thiophene motifs in constructing complex heterocyclic frameworks with potential pharmacological activities (Reddy et al., 2012).

Photovoltaic and Light-Harvesting Applications

Compounds incorporating furan and thiophene units have been investigated for their photovoltaic and light-harvesting applications. Phenothiazine derivatives with these heterocyclic linkers have been synthesized and applied in dye-sensitized solar cells, where the specific use of furan as a conjugated linker showed an improvement in solar energy-to-electricity conversion efficiency, suggesting potential applications in the development of more efficient photovoltaic devices (Kim et al., 2011).

properties

IUPAC Name

N'-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-15(17-9-13-3-1-7-22-13)16(21)18-10-14(19-5-2-6-19)12-4-8-23-11-12/h1,3-4,7-8,11,14H,2,5-6,9-10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKUSUPCHJMAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

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